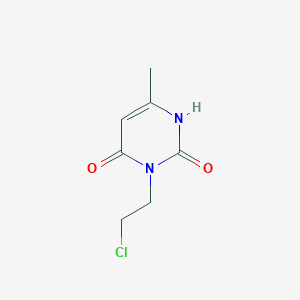

3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(2-chloroethyl)-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-5-4-6(11)10(3-2-8)7(12)9-5/h4H,2-3H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGSUEHWIBYJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650891 | |

| Record name | 3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22359-13-3 | |

| Record name | 3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves:

- Construction of the pyrimidine-2,4-dione ring system.

- Introduction of the 6-methyl substituent.

- Alkylation at the 3-position with a 2-chloroethyl group.

These steps can be achieved via nucleophilic substitution, condensation reactions, and rearrangements under controlled conditions.

Preparation via Nucleophilic Substitution on 2,4-Dichloro-6-methylpyrimidine

A common precursor, 2,4-dichloro-6-methylpyrimidine , can be selectively substituted to introduce the 3-(2-chloroethyl) group. The general procedure includes:

- Reacting 2,4-dichloro-6-methylpyrimidine with a nucleophile containing the 2-chloroethyl moiety.

- Using bases such as potassium carbonate in dry acetone to facilitate substitution.

- Controlling temperature and reaction time to optimize yield and selectivity.

This method benefits from readily available starting materials and allows for variations in substituents at other positions if needed.

Alkylation Using 2-Chloroethyl Precursors

For specifically introducing the 3-(2-chloroethyl) substituent:

- The 6-methylpyrimidine-2,4(1H,3H)-dione core is reacted with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- Solvents such as acetone or dimethylformamide (DMF) are used.

- Reaction temperatures range from room temperature to reflux conditions depending on reactivity.

- The reaction is followed by purification steps such as crystallization or column chromatography.

This alkylation step is crucial for ensuring regioselectivity at the 3-position and maintaining the integrity of the pyrimidine ring.

Alternative Synthetic Routes and Optimization

Other methods reported include:

- Condensation reactions involving 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one derivatives with alkylamines, followed by ring closure to form related pyrimidine diones.

- Use of microwave-assisted synthesis to enhance reaction rates and yields, reducing environmental impact.

- Industrial-scale processes involving careful control of temperature, solvent removal, and purification by solvent washes and crystallization to obtain high-purity products.

Comparative Data on Reaction Conditions and Yields

Research Findings and Notes

- Microwave-assisted Chapman rearrangement significantly reduces reaction time and improves yield compared to conventional heating.

- Alkylation at the 3-position with 2-chloroethyl groups requires careful control of reaction conditions to avoid side reactions such as over-alkylation or ring opening.

- Industrial methods emphasize solvent recovery, temperature control, and crystallization techniques to ensure product purity and environmental compliance.

- The use of dry solvents and inert atmosphere (nitrogen) is critical to prevent hydrolysis or degradation during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.

Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Biological Research: The compound is used as a tool in biological research to study the effects of pyrimidine derivatives on cellular processes.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with cellular targets such as DNA and enzymes involved in DNA synthesis and repair. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This can result in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Effects

Pyrimidine-diones vary significantly in biological and physicochemical properties based on substituents at the 3-, 5-, and 6-positions. Key comparisons include:

Key Observations :

- Cyclohexyl or benzyl groups improve synthetic versatility via transition-metal catalysis .

- 5-Substituents: Bromine (Bromacil) and diethylaminomethyl groups modulate bioactivity, suggesting the 5-position is critical for target engagement.

- 6-Methyl Group : A common feature across analogs, likely enhancing stability and lipophilicity.

Physicochemical Properties

- Lipophilicity : Fluorinated benzyl groups (e.g., in Elagolix intermediates) increase logP, enhancing blood-brain barrier penetration .

- Reactivity : Chloroethyl and chloromethyl groups (e.g., 6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione) may undergo hydrolysis or nucleophilic substitution, affecting stability .

Biological Activity

3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 22359-13-3, is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H9ClN2O2

- Molecular Weight : 176.61 g/mol

- IUPAC Name : this compound

The compound features a chloroethyl substituent that is critical for its biological activity, particularly its role as an alkylating agent.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to induce DNA damage through alkylation. This mechanism is similar to that of other known alkylating agents such as nitrogen mustards.

Key Mechanisms:

- DNA Alkylation : The chloroethyl group can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent cell death.

- Antimetabolic Action : The compound may inhibit key metabolic pathways in cancer cells, disrupting their proliferation.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Studies have demonstrated that it exhibits significant antiproliferative effects on various cancer cell lines.

Case Study Findings:

- In Vitro Studies : The compound was tested against several tumor cell lines, showing effective inhibition at concentrations lower than 10 μM. Notably, it exhibited a non-selective antiproliferative effect across different cell types .

- Comparative Analysis : Other structurally similar compounds with chloroalkyl substituents displayed enhanced biological activity. For instance, compounds with increased chlorine content often correlated with stronger antiproliferative effects .

Data Table: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.24 | DNA alkylation |

| MCF-7 | 8.77 | Antimetabolic |

| A549 | 55.67 | Cell cycle arrest |

Toxicity and Safety Profile

While the compound shows promise as an anticancer agent, its safety profile must be considered. The presence of the chloroethyl group raises concerns regarding mutagenicity and potential side effects associated with DNA damage.

Toxicological Studies:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of a pyrimidine-2,4-dione precursor. For example:

Start with 6-methylpyrimidine-2,4(1H,3H)-dione and react with 2-chloroethyl iodide in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base.

Heat the mixture at 60–80°C for 6–12 hours under nitrogen.

Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Key Factors : Excess alkylating agent improves yield, but prolonged heating may lead to side reactions (e.g., hydrolysis of the chloroethyl group). Yields typically range from 40–70% depending on steric hindrance .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- 1H/13C NMR : The chloroethyl group (position 3) shows triplet signals for CH2Cl (δ ~3.7–4.0 ppm) and triplet for adjacent CH2 (δ ~3.2–3.5 ppm). The methyl group (position 6) appears as a singlet (δ ~2.1–2.3 ppm). Carbonyl carbons (C2/C4) resonate at δ ~150–160 ppm .

- LCMS/HPLC : Confirm molecular ion peak ([M+H]+ at m/z 219.1) and purity (>95%) using reverse-phase C18 columns .

- X-ray Crystallography : Resolve ambiguity in substituent positions using single-crystal diffraction (e.g., hydrogen bonding patterns in pyrimidine-dione analogs) .

Q. What are the key reactivity patterns of the chloroethyl and methyl substituents in this compound?

- Methodological Answer :

- Chloroethyl Group : Undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination under basic conditions. For example, reaction with NaN3 in DMF yields an azide derivative for click chemistry applications .

- Methyl Group : Resistant to oxidation but can be functionalized via radical bromination (NBS, AIBN) or directed ortho-metalation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity in pyrimidine-dione derivatives?

- Methodological Answer :

- SAR Studies : Replace the chloroethyl group with cyclopropyl (e.g., compound 18c in ) or benzyl groups to assess antimicrobial potency. For example:

- Antimicrobial Assays : Test against Staphylococcus aureus using agar diffusion and MIC (minimum inhibitory concentration). A thiazole-substituted analog showed 2x higher activity than streptomycin .

- Enzyme Inhibition : Screen against eukaryotic elongation factor-2 kinase (eEF-2K) using kinase assays. Pyrido[2,3-d]pyrimidine-diones exhibit IC50 values <1 µM .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., eEF-2K). The chloroethyl group may occupy hydrophobic subpockets, while the dione moiety forms hydrogen bonds with catalytic lysine residues .

- QSAR Modeling : Train models on pyrimidine-dione derivatives with known IC50 values. Descriptors like LogP, polar surface area, and H-bond donors correlate with membrane permeability .

Q. How should researchers address contradictions in reported biological data for structurally similar compounds?

- Methodological Answer :

- Data Triangulation : Compare assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For example, discrepancies in MIC values may arise from variations in bacterial strain susceptibility or culture media .

- Metabolic Stability : Use liver microsome assays to assess compound degradation. Chloroethyl groups may undergo CYP450-mediated dechlorination, reducing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.